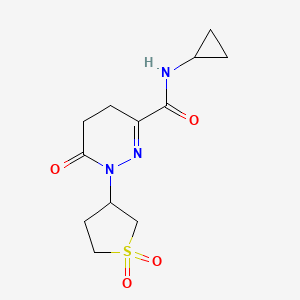![molecular formula C21H25N3O2 B14954453 N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14954453.png)
N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide is a synthetic organic compound Its structure includes a benzimidazole core, which is a common motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxy Group: This step may involve nucleophilic substitution reactions where the benzimidazole core reacts with a halogenated dimethylphenoxy compound.
Introduction of the Ethyl Group: This can be done through alkylation reactions using ethyl halides.
Formation of the Final Amide: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the dimethylphenoxy group.
Reduction: Reduction reactions could target the benzimidazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be used to study the effects of benzimidazole derivatives on cellular processes or as a potential therapeutic agent.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved would depend on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The core structure, known for its biological activity.
2,6-Dimethylphenoxy Compounds: Known for their use in various chemical and pharmaceutical applications.
Acetamide Derivatives: Common in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H25N3O2 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C21H25N3O2/c1-15-8-7-9-16(2)21(15)26-13-12-24-19-11-6-5-10-18(19)22-20(24)14-23(4)17(3)25/h5-11H,12-14H2,1-4H3 |
Clave InChI |
UJXWNRXXQRLCOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14954376.png)
![5-(4-butoxy-3-methoxyphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954395.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954401.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954414.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B14954424.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B14954431.png)
![2-(Naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B14954441.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B14954448.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B14954449.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide](/img/structure/B14954466.png)

![N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide](/img/structure/B14954478.png)
![1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
